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molecular formula C11H10N2O4 B8442374 methyl 1-(2,4-dihydroxyphenyl)-1H-pyrazole-3-carboxylate

methyl 1-(2,4-dihydroxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B8442374
M. Wt: 234.21 g/mol
InChI Key: IFTPCJUONITKMN-UHFFFAOYSA-N
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Patent
US09045440B2

Procedure details

To a solution of methyl 1-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 2 (1.00 g, 3.82 mmol, 1.00 equiv) in DCM (20 mL) was added BBr3 (9.55 g, 38.2 mmol, 10 equiv) at −40° C. The resulting solution was stirred overnight at room temperature. The mixture was quenched by the addition of 10 mL of water and the reaction mixture was extracted with 3×200 mL of ethyl acetate. The combined organic layers were washed with 200 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 0.8 g (90%) of methyl 1-(2,4-dihydroxyphenyl)-1H-pyrazole-3-carboxylate 3 as a white solid. LC-MS: m/z=235 (MH)+.
Name
methyl 1-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[CH:5][C:4]=1[N:11]1[CH:15]=[CH:14][C:13]([C:16]([O:18][CH3:19])=[O:17])=[N:12]1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[N:11]1[CH:15]=[CH:14][C:13]([C:16]([O:18][CH3:19])=[O:17])=[N:12]1

Inputs

Step One
Name
methyl 1-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)N1N=C(C=C1)C(=O)OC
Name
Quantity
9.55 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 3×200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 0.8 g (90%) of methyl 1-(2,4-dihydroxyphenyl)-1H-pyrazole-3-carboxylate 3 as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=C(C=CC(=C1)O)N1N=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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